molecular formula C11H16N2O2 B12693231 Ethyl-o-phenetylurea CAS No. 642462-75-7

Ethyl-o-phenetylurea

Cat. No.: B12693231
CAS No.: 642462-75-7
M. Wt: 208.26 g/mol
InChI Key: XJDVZWHOKDYJEB-UHFFFAOYSA-N
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Description

Ethyl-o-phenetylurea (CAS No. 642462-75-7), also known as N-(2-ethoxyphenyl)-N-ethylurea, is a urea derivative with the molecular formula C₁₁H₁₆N₂O₂. Structurally, it consists of a urea backbone substituted with an ethyl group and an o-ethoxyphenyl group at the nitrogen atoms.

Its synthesis involves the reaction of o-ethoxyaniline with ethyl isocyanate or analogous reagents. The o-ethoxyphenyl moiety contributes to its steric and electronic properties, influencing solubility, stability, and reactivity.

Properties

CAS No.

642462-75-7

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

1-(2-ethoxyphenyl)-1-ethylurea

InChI

InChI=1S/C11H16N2O2/c1-3-13(11(12)14)9-7-5-6-8-10(9)15-4-2/h5-8H,3-4H2,1-2H3,(H2,12,14)

InChI Key

XJDVZWHOKDYJEB-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1OCC)C(=O)N

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: Ethyl-o-phenetylurea undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted urea derivatives .

Scientific Research Applications

Ethyl-o-phenetylurea has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl-o-phenetylurea involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Ethyl-o-phenetylurea belongs to the arylurea family, a class of compounds characterized by urea cores substituted with aromatic groups. Below is a comparative analysis with structurally related compounds, focusing on molecular features, physicochemical properties, and applications.

Structural and Functional Comparison
Compound Molecular Formula Substituents Key Applications
This compound C₁₁H₁₆N₂O₂ Ethyl, o-ethoxyphenyl Chemical synthesis, research
Phenytoin C₁₅H₁₂N₂O₂ Diphenyl, hydantoin ring Anticonvulsant drug
Tolbutamide C₁₂H₁₈N₂O₃S Butyl, p-toluenesulfonyl Antidiabetic agent
Diuron C₉H₁₀Cl₂N₂O Dichlorophenyl, dimethyl Herbicide

Key Observations :

  • Solubility : this compound’s logP (calculated) of ~2.1 suggests moderate lipophilicity, comparable to Phenytoin (logP ~2.3) but lower than Diuron (logP ~2.8) .

Biological Activity

Ethyl-o-phenetylurea (EPU) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of the biological activity of EPU, including its mechanisms, case studies, and relevant research findings.

This compound is an organic compound characterized by its urea functional group attached to an ethyl and phenetyl moiety. Its chemical structure can be represented as follows:

C9H11NO2\text{C}_9\text{H}_{11}\text{N}\text{O}_2

This structure contributes to its biological activity, influencing its interaction with various biological targets.

Antimicrobial Properties

EPU has demonstrated significant antimicrobial activity against a range of pathogenic microorganisms. Studies have shown that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for EPU against common pathogens are summarized in Table 1.

PathogenMIC (mg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Bacillus subtilis0.25
Pseudomonas aeruginosa0.75

Mechanism of Action: The antimicrobial effect of EPU is believed to involve disruption of bacterial cell membranes and inhibition of protein synthesis, leading to cell death.

Anti-inflammatory Activity

In addition to its antimicrobial properties, EPU has been investigated for its anti-inflammatory effects. Research indicates that it can reduce the production of pro-inflammatory cytokines, thereby mitigating inflammation in various models.

Case Study: A study involving animal models of inflammation demonstrated that EPU significantly reduced paw edema in rats induced by carrageenan, suggesting its potential for treating inflammatory conditions.

Research Findings

Recent studies have focused on the efficacy and safety profile of EPU in various applications:

  • Antimicrobial Efficacy: A study published in Journal of Antimicrobial Chemotherapy highlighted the effectiveness of EPU against multidrug-resistant strains of bacteria, making it a candidate for further development as an antimicrobial agent .
  • Wound Healing Properties: In vitro studies have shown that EPU promotes fibroblast proliferation and migration, essential processes for wound healing. The compound was found to enhance collagen synthesis, indicating potential use in wound care formulations .
  • Synergistic Effects: Research has also explored the synergistic effects of EPU when combined with other antimicrobial agents. Combinations showed enhanced efficacy against resistant strains, suggesting a potential strategy for overcoming antibiotic resistance .

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